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Compound of Interest

Compound Name: 2,6-Diphenyl-4H-thiopyran-4-one

Cat. No.: B094606

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2,6-Diphenyl-4H-thiopyran-4-one. Aimed at researchers, scientists,
and professionals in drug development, this document compiles and presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed
experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of 2,6-Diphenyl-4H-thiopyran-4-one, providing a clear and concise reference for its
structural characterization.

Table 1: *H NMR Spectral Data

Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.20-7.80 m - Aromatic protons
6.65 s - H-3, H-5

Table 2: 13C NMR Spectral Data
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Chemical Shift (8) ppm Assignment
181.5 C=0 (C-4)
149.8 C-2,C-6
138.9 Aromatic C (ipso)
129.7 Aromatic CH
128.6 Aromatic CH
126.9 Aromatic CH
121.9 C-3,C-5
Table 3: IR Spectral Data
Wavenumber (cm~?) Intensity Assignment
1607 Strong C=0 Stretch
1585 Medium C=C Aromatic Stretch
1338 Medium C-H Bend
1081 Medium C-O Stretch
891 Strong C-H Out-of-plane Bend
761 Strong C-S Stretch
688 Strong Aromatic C-H Bend

Table 4: Mass Spectrometry Data
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miz Relative Intensity Assighment
264 M+ Molecular lon
236 [M-COJ*

134 [M-CsHsO]*

121 [CeHsS]*

105 [C7Hs0]*

77 [CeHs]*

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental procedures
to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a Varian XL-100 spectrometer. Samples were dissolved in deuterated chloroform (CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. Data is
reported in wavenumbers (cm™2).

Mass Spectrometry (MS): Mass spectral data was collected using a gas chromatography-mass
spectrometry (GC-MS) system. The data provides the mass-to-charge ratio (m/z) of the parent
molecule and its fragmentation pattern.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis for compound characterization, the
following diagram was generated using the DOT language.
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General Workflow for Spectroscopic Analysis

Compound Preparation

Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one

'

Purification

Sample ample

Spectroscop|c Analysis

NMR Spectroscopy

Mass Spectrometry (*H and 23C)

IR Spectroscopy

Datainterpretation

Purity Assessment Structure Elucidation
Final_Report

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with 2,6-Diphenyl-4H-
thiopyran-4-one, providing essential data for its identification, characterization, and use in
further scientific investigation.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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